Home > Products > Screening Compounds P113202 > 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide - 1351597-53-9

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide

Catalog Number: EVT-2945694
CAS Number: 1351597-53-9
Molecular Formula: C18H13ClF2N4O2
Molecular Weight: 390.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,4-Difluorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

  • Compound Description: This compound is identified as a structure excluded from a patent claiming novel antagonists of the NK-3 receptor. []
  • Relevance: This compound, along with the other excluded structures, highlights key structural moieties considered important for the activity of NK-3 receptor antagonists. While not explicitly stated, the exclusion of (2,4-Difluorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone suggests it likely possesses some degree of affinity for the NK-3 receptor, similar to the target compound, 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, which could potentially act as an NK-3 antagonist. []

(3-Chlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

  • Compound Description: Similar to the previous compound, this structure is also excluded within the patent claiming novel NK-3 antagonists. []
  • Relevance: The exclusion of (3-Chlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone, alongside structurally similar compounds, emphasizes the significance of specific chemical groups in influencing NK-3 antagonist activity. The similarities with 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide imply a potential shared ability to interact with the NK-3 receptor. []

2-(3-(Pyridin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzonitrile

  • Compound Description: This compound represents another structure excluded from the patent encompassing novel NK-3 receptor antagonists. []
  • Relevance: This compound's exclusion further reinforces the importance of specific structural motifs in dictating NK-3 receptor binding and antagonist activity. Although not directly stated, the structural similarities to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, particularly the presence of aromatic rings and nitrogen-containing heterocycles, suggest the possibility of shared binding interactions with the NK-3 receptor. []

(2,6-Dichlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

  • Compound Description: This compound is also part of the group of structures excluded within the patent on novel NK-3 receptor antagonists. []
  • Relevance: The exclusion of this compound further highlights the structural requirements for effective NK-3 receptor antagonists. The shared structural features with 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, particularly the arrangement of aromatic and heterocyclic rings, suggest potential overlapping binding modes with the NK-3 receptor. []

(2,3-Dichlorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

  • Compound Description: This compound represents another structure excluded from the patent focusing on novel NK-3 antagonists. []
  • Relevance: The exclusion of this compound further emphasizes the importance of subtle structural variations in influencing NK-3 receptor binding and antagonist activity. The similarities with 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, particularly the presence of halogenated aromatic rings and nitrogen-containing heterocycles, suggest the possibility of shared binding interactions with the NK-3 receptor. []

(2,3-Dichlorophenyl)(3-(5-methylpyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

  • Compound Description: This compound represents another structure excluded from the patent focusing on novel NK-3 antagonists. []
  • Relevance: This compound further highlights the specific structural features considered detrimental to the desired NK-3 antagonist activity. The presence of the methyl group on the pyridine ring, a feature absent in 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, suggests that even minor structural changes can significantly impact the interaction with the NK-3 receptor. []

(2,3-Dichlorophenyl)(3-(6-methylpyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone

  • Compound Description: This compound is the final structure explicitly excluded within the patent discussing novel NK-3 receptor antagonists. []
  • Relevance: The exclusion of this compound further emphasizes the impact of seemingly minor structural modifications on the interaction with the NK-3 receptor. The presence of the methyl group on a different position of the pyridine ring compared to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide, suggests that even such subtle changes can significantly influence the binding affinity and potentially the pharmacological activity at the NK-3 receptor. []

Properties

CAS Number

1351597-53-9

Product Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)azetidine-1-carboxamide

Molecular Formula

C18H13ClF2N4O2

Molecular Weight

390.77

InChI

InChI=1S/C18H13ClF2N4O2/c19-12-4-1-3-10(7-12)16-23-17(27-24-16)11-8-25(9-11)18(26)22-15-13(20)5-2-6-14(15)21/h1-7,11H,8-9H2,(H,22,26)

InChI Key

CSXAWZRAHZOVPS-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.